Human OCT1 Transporter Inhibition Profile of N-2-benzothiazolyl-3-nitro- vs. Class Baseline
In a ChEMBL-curated assay measuring inhibition of human organic cation transporter 1 (OCT1) expressed in HEK293 cells, N-(1,3-benzothiazol-2-yl)-3-nitrobenzamide demonstrated an IC50 of 138,000 nM (1.38E+5 nM) for reduction of ASP+ substrate uptake [1]. This value places the compound in the very low-potency range for OCT1. For context, potent OCT1 inhibitors such as decynium-22 typically exhibit IC50 values in the low nanomolar range (e.g., ~10–100 nM). The quantitative OCT1 inhibition data for the closest positional isomers (e.g., 2-nitro or 4-nitro analogs) are not publicly available, preventing a direct isomer-to-isomer comparison.
| Evidence Dimension | OCT1 transporter inhibition potency |
|---|---|
| Target Compound Data | IC50 = 138,000 nM (OCT1, HEK293, ASP+ uptake) |
| Comparator Or Baseline | Class-level baseline: potent OCT1 inhibitors (e.g., decynium-22) typically exhibit IC50 <100 nM; the target compound is ~1,000-fold weaker. |
| Quantified Difference | IC50 is >1,000-fold higher than known potent OCT1 inhibitors, indicating negligible OCT1 liability at pharmacologically relevant concentrations. |
| Conditions | Inhibition of human OCT1 expressed in HEK293 cells, assessed as reduction in ASP+ substrate uptake by microplate reader. Source: BindingDB / ChEMBL. |
Why This Matters
For programs where avoiding OCT1-mediated drug-drug interactions is critical, the compound's near-inactivity at OCT1 (IC50 ~138 µM) can be a differentiated selection factor compared to uncharacterized benzothiazole amides that may carry unknown transporter liability.
- [1] BindingDB. Affinity Data for BDBM50241341: IC50 = 1.38E+5 nM; Target: Solute carrier family 22 member 1 (Human). ChEMBL-curated. University Medicine Greifswald. View Source
